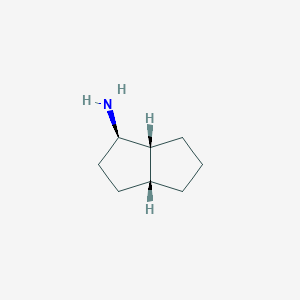
(1R,3AR,6aR)-octahydropentalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3AR,6aR)-octahydropentalen-1-amine is a bicyclic amine compound characterized by its unique structure, which includes a pentalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3AR,6aR)-octahydropentalen-1-amine typically involves the reduction of corresponding ketones or aldehydes. One common method includes the hydrogenation of pentalenone derivatives under specific conditions. For instance, the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst at elevated temperatures and pressures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials .
Chemical Reactions Analysis
Types of Reactions
(1R,3AR,6aR)-octahydropentalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to fully saturated amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the amine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents such as alkyl halides (R-X) and acyl chlorides (R-COCl) are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pentalenamines, ketones, and fully reduced amine derivatives .
Scientific Research Applications
(1R,3AR,6aR)-octahydropentalen-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (1R,3AR,6aR)-octahydropentalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(1R,3aR,6aR)-Octahydro-1-pentalenamine hydrochloride: Similar structure but with a hydrochloride salt form.
N-[(1R,3aR,6aR)-Octahydro-1-pentalenyl]-1-pyrrolidinesulfonamide: Contains a sulfonamide group, offering different reactivity and applications.
N-[(1R,3aR,6aR)-Octahydro-1-pentalenyl]-1,4-dithiepan-6-amine: Features a dithiepan ring, providing unique chemical properties.
Uniqueness
(1R,3AR,6aR)-octahydropentalen-1-amine is unique due to its bicyclic structure and the presence of an amine group, which allows for diverse chemical modifications and applications. Its stability and reactivity make it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
(1R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-8-5-4-6-2-1-3-7(6)8/h6-8H,1-5,9H2/t6-,7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATJSKPOUIHLCQ-BWZBUEFSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C2C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC[C@H]([C@@H]2C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
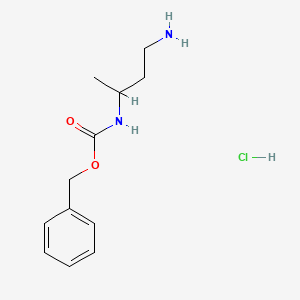
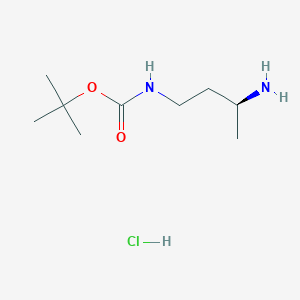
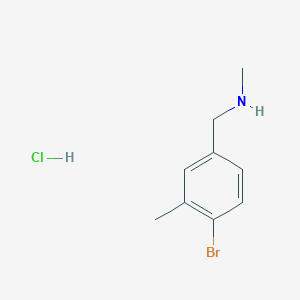
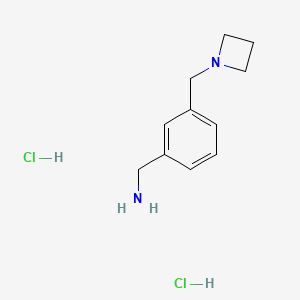
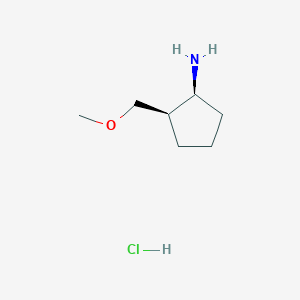
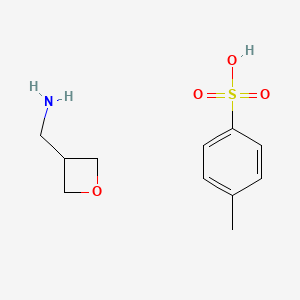
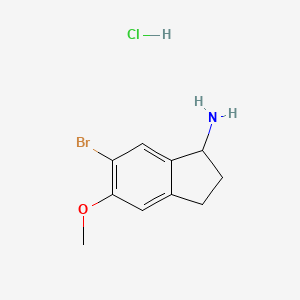
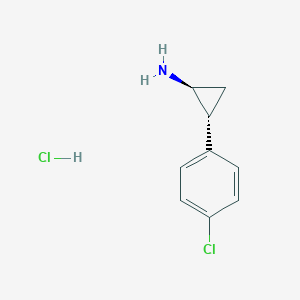
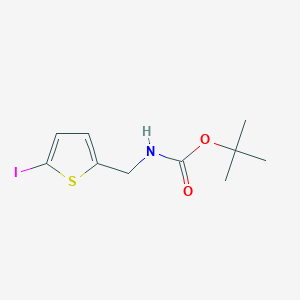
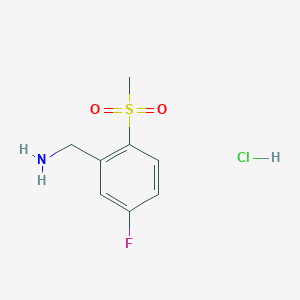

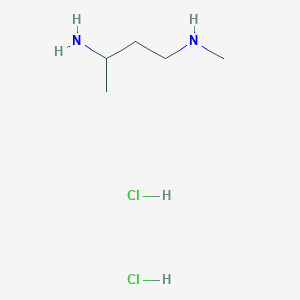
![(R)-6-(2-methylamino-propyl)-benzo[1,3]dioxol-4-ol](/img/structure/B8186411.png)
![6-[(2S)-2-(methylamino)propyl]-2H-1,3-benzodioxol-4-ol](/img/structure/B8186417.png)
